2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Description
This compound belongs to a class of pyrimidin-4-amine derivatives designed as modulators of potassium channels (KCa2). Its core structure comprises a pyrimidine ring substituted at position 2 with a 3,5-dimethylpyrazole group, at position 6 with a methyl group, and at position 4 with an N-(3-nitrophenyl)amine moiety. The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing both electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-10-8-15(18-13-5-4-6-14(9-13)22(23)24)19-16(17-10)21-12(3)7-11(2)20-21/h4-9H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTCFLLVUQICKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a notable derivative in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a pyrazole ring and a nitrophenyl group, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown significant activity against several bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, although detailed mechanisms are still under investigation.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Escherichia coli | 12.5 µM | |
| Anticancer | HeLa (cervical cancer) | 15.0 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 20.0 µM |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an IC50 value of 5 µM, suggesting it may serve as a lead compound for developing new anti-tubercular agents .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that the compound induced significant apoptosis in HeLa cells, with an IC50 value of 15 µM . Further studies are required to elucidate the exact apoptotic pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a pyrimidin-4-amine core with multiple analogs, differing primarily in the substituents on the N-aryl group. Key structural analogs include:
Key Research Findings
- Substituent Position Matters : Para-nitro (2l) vs. meta-nitro (target) alters π-π stacking and hydrogen bonding in binding pockets .
- Electron-Withdrawing Groups Enhance Potency : Nitro and CF₃ groups improve interaction with polar residues in KCa2 channels .
- Structural Flexibility vs. Rigidity : Ethyl linkers (2g) reduce activity compared to direct aryl attachment, highlighting the need for conformational rigidity .
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Time | Yield Optimization |
|---|---|---|---|
| 1 | Ethanol, reflux | 10 h | Morpholine stoichiometry |
| 2 | DMF, K₂CO₃, 80°C | 12 h | Aniline derivatives in excess |
Advanced: How can reaction yields be optimized for this compound when scaling synthesis?
Answer:
Yield optimization requires a combination of Design of Experiments (DOE) and kinetic analysis :
DOE Application : Use factorial designs to evaluate variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and reagent ratios. highlights DOE’s role in minimizing experimental runs while maximizing data quality .
Continuous Flow Reactors : Transition from batch to flow systems to enhance mixing and heat transfer, reducing side reactions.
In-Situ Monitoring : Employ techniques like HPLC or FTIR to track intermediate formation and adjust conditions dynamically.
Q. Example DOE Table :
| Factor | Low Level (-1) | High Level (+1) | Optimal Range |
|---|---|---|---|
| Temp | 70°C | 110°C | 90–100°C |
| Solvent | Ethanol | DMF | Ethanol:DMF (3:1) |
| Time | 8 h | 14 h | 10–12 h |
Basic: What spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Answer:
Critical techniques include:
NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole and nitrophenyl groups).
X-Ray Crystallography : Resolve crystal packing and intramolecular interactions, as demonstrated in for related pyrimidines, where hydrogen bonds and dihedral angles define molecular conformation .
Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI).
Q. Structural Insights from :
- Dihedral angles between pyrimidine and aryl groups: 12.8° (phenyl) and 86.1° (nitrophenyl) .
- Intramolecular N–H⋯N hydrogen bonding stabilizes the structure.
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
Answer:
Addressing contradictions involves:
Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model rotational barriers of substituents. Compare with X-ray data (e.g., ’s dihedral angles) .
Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM) to account for polarity-induced shifts.
Dynamic Effects : Consider tautomerism or rotamer populations via MD simulations, especially if pyrazole or amine groups exhibit flexibility.
Case Study : ’s integration of quantum chemical calculations with experimental data narrows optimal conditions, reducing trial-and-error .
Methodological: How to design experiments for studying structure-activity relationships (SAR) of this compound?
Answer:
Analog Synthesis : Modify substituents (e.g., pyrazole methyl groups, nitrophenyl position) using ’s protocols .
Biological Assays : Test antimicrobial/antifungal activity (see ’s microbiological testing framework) .
Computational Docking : Map interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger.
Q. SAR Workflow :
| Step | Method | Objective |
|---|---|---|
| 1 | Substituent Variation | Identify critical functional groups |
| 2 | IC₅₀ Determination | Quantify potency |
| 3 | Molecular Dynamics | Validate binding modes |
Advanced: How to address inconsistencies in reported biological activity data across studies?
Answer:
Polymorph Screening : Different crystal forms (e.g., ’s polymorphs) may alter solubility and bioavailability . Use DSC and PXRD to characterize forms.
Assay Standardization : Control variables like cell line passages, serum concentration, and incubation time.
Meta-Analysis : Apply statistical tools (e.g., hierarchical modeling) to reconcile conflicting datasets, as suggested in ’s comparative methodologies .
Q. Key Considerations :
- Bioactivity variability may stem from hydrogen bonding differences (e.g., C–H⋯π interactions in ) .
Methodological: What computational approaches enhance the understanding of this compound’s reactivity?
Answer:
Reaction Path Search : Use GRRM or AFIR methods () to identify transition states and intermediates .
Machine Learning : Train models on pyrimidine synthesis datasets to predict optimal conditions.
Solvent Modeling : COSMO-RS to simulate solvent effects on reaction kinetics.
Integration Example : ’s feedback loop between computation and experiment accelerates reaction discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
